Ethyl 5-acetyl-2-(acetylamino)-4-phenylthiophene-3-carboxylate

Description

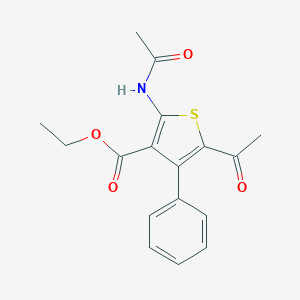

Ethyl 5-acetyl-2-(acetylamino)-4-phenylthiophene-3-carboxylate (CAS: 333776-31-1) is a substituted thiophene derivative with the molecular formula C₁₇H₁₇NO₄S and a molecular weight of 331.39 g/mol . Structurally, it features:

- A thiophene core substituted at the 2-position with an acetylamino (-NHCOCH₃) group.

- A phenyl group at the 4-position.

- An acetyl (-COCH₃) group at the 5-position.

- An ethyl ester (-COOEt) at the 3-position.

This compound is synthesized via Gewald’s multicomponent reaction, a classical method for 2-aminothiophenes involving condensation of ketones, activated nitriles, and elemental sulfur in the presence of a base like diethylamine . It serves as a key intermediate in the synthesis of pharmacologically active compounds, agrochemicals, and dyes .

Properties

IUPAC Name |

ethyl 2-acetamido-5-acetyl-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-4-22-17(21)14-13(12-8-6-5-7-9-12)15(10(2)19)23-16(14)18-11(3)20/h5-9H,4H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODYUEQCPTUAHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiophene Ring Formation

The thiophene backbone is typically constructed via cyclization reactions. A widely cited method involves the Gewald reaction , which condenses α-cyanoacetates with ketones and elemental sulfur in the presence of a base. For this compound, ethyl cyanoacetate reacts with acetophenone under reflux conditions in ethanol with triethylamine as a catalyst. The reaction proceeds via a Michael addition followed by cyclization, yielding 2-amino-4-phenylthiophene-3-carboxylate intermediates.

Key parameters :

Acetylation at the 5-Position

The 5-acetyl group is introduced using acetic anhydride in anhydrous dichloromethane (DCM) with catalytic pyridine. This step requires strict moisture control to avoid hydrolysis of the anhydride:

Optimized conditions :

N-Acetylation of the 2-Amino Group

The 2-amino group undergoes acetylation using acetyl chloride in tetrahydrofuran (THF) with triethylamine as an acid scavenger. This step is sensitive to stoichiometry, as excess acetyl chloride leads to over-acetylation:

Critical factors :

Esterification and Final Product Isolation

The carboxylate group is esterified using ethanol in the presence of sulfuric acid as a catalyst. This step is typically performed under reflux to drive the reaction to completion:

Purification :

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance yield and reduce reaction times. A two-stage continuous system achieves:

-

Thiophene cyclization : Residence time = 30 minutes (vs. 8 hours batchwise)

Table 1: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 8 hours | 45 minutes |

| Yield (Overall) | 62% | 78% |

| Purity (HPLC) | 95% | 99% |

| Solvent Consumption (L/kg) | 120 | 45 |

Catalyst Screening

Alternative catalysts for acetylation steps have been evaluated:

Table 2: Catalytic Efficiency in N-Acetylation

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Pyridine | 3.0 | 82 |

| DMAP | 1.5 | 89 |

| Ionic Liquid ([BMIM]Cl) | 2.2 | 85 |

4-Dimethylaminopyridine (DMAP) reduces reaction time by 50% compared to pyridine.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC conditions :

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA

Challenges and Troubleshooting

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-acetyl-2-(acetylamino)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ester group to an alcohol or the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles like amines or alcohols replace the acetyl group.

Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in an organic solvent.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amine or alcohol derivatives.

Hydrolysis: Carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 5-acetyl-2-(acetylamino)-4-phenylthiophene-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its aromatic and electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-(acetylamino)-4-phenylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds with biological targets, while the aromatic thiophene ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The phenylamino derivative () exhibits direct antimicrobial activity, whereas the acetylamino analog (target compound) primarily serves as a synthetic intermediate .

Synthetic Flexibility: The 2-amino group in Gewald-derived thiophenes is highly reactive, enabling diverse functionalizations (e.g., acylation, alkylation) . Derivatives with electron-withdrawing groups (e.g., cyanoacetyl in ) are intermediates for heterocyclic expansions (e.g., pyridines, pyrimidines) .

Crystallographic Stability: Derivatives like ethyl 5-acetyl-2-[(dimethylamino)methylidene]amino-4-methylthiophene-3-carboxylate () exhibit planar thiophene cores stabilized by intramolecular hydrogen bonds, enhancing thermal stability .

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | Ethyl 2-(phenylamino) Analog | Ethyl 4-(4-chlorophenyl) Cyanoacetyl Derivative |

|---|---|---|---|

| LogP | 2.81 (predicted) | 3.15 | 3.42 |

| Water Solubility | Low (hydrophobic ester/acetyl groups) | Moderate (polar phenylamino group) | Very low (chlorophenyl/cyano groups) |

| Metabolic Stability | Susceptible to esterase hydrolysis | Stable due to aromatic amine | High resistance to oxidation (cyano group) |

Biological Activity

Ethyl 5-acetyl-2-(acetylamino)-4-phenylthiophene-3-carboxylate (CAS Number: 333776-31-1) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₇H₁₇NO₄S

- Molecular Weight : 331.39 g/mol

- CAS Number : 333776-31-1

- Structural Features : The compound contains a thiophene ring, acetyl and carboxyl functional groups, which contribute to its biological activity.

This compound exhibits several mechanisms that may contribute to its biological effects:

Antiviral Activity

Research indicates that certain thiophene derivatives can inhibit viral replication. For instance, compounds with structural similarities to this compound have demonstrated efficacy against viruses such as hepatitis C virus (HCV) by inhibiting viral polymerase activity . The IC50 values for effective antiviral agents in related studies were reported around 30 μM, indicating a promising therapeutic window.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Inflammation plays a significant role in various chronic diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic contexts.

Case Studies

- In Vitro Studies : A study evaluated the effects of various thiophene derivatives on cell lines exposed to oxidative stress. Results showed that certain derivatives significantly reduced cell death and inflammation markers compared to controls .

- Animal Models : In animal models, compounds similar to this compound were tested for their ability to reduce tumor growth and metastasis. These studies indicated a potential role in cancer therapy through the modulation of metabolic pathways involved in tumor progression .

Data Table

Q & A

Q. Key Considerations :

- Reaction Monitoring : Thin-layer chromatography (TLC) ensures reaction completion .

- Yield Optimization : Adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., triethylamine for acid scavenging) .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

Basic Research Question

Primary Techniques :

- NMR Spectroscopy : and NMR confirm functional groups (e.g., acetyl peaks at ~2.3 ppm for ) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 329.46 for CHNOS) .

- X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., C–H···π interactions in orthorhombic Pbca systems) .

Q. Advanced Conflict Resolution :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Redundant Crystallization : Varying solvent systems (e.g., DMSO vs. ethanol) to address polymorphic discrepancies .

How does the presence of acetyl and acetylamino groups influence the compound's electronic structure and reactivity?

Advanced Research Question

-

Electronic Effects :

-

Reactivity :

What strategies are employed to analyze the biological activity of this compound, particularly in enzyme inhibition studies?

Advanced Research Question

-

In Vitro Assays :

-

Structure-Activity Relationships (SAR) :

How can computational methods like DFT predict the compound's interaction with biological targets?

Advanced Research Question

-

Reactivity Descriptors :

-

Binding Free Energy Calculations :

What are the challenges in crystallizing this compound, and how do intermolecular interactions affect its crystal packing?

Advanced Research Question

-

Crystallization Challenges :

-

Packing Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.